molecular formula C12H9BO2S B024773 Dibenzothiophene-4-boronic acid CAS No. 108847-20-7

Dibenzothiophene-4-boronic acid

Cat. No.: B024773
CAS No.: 108847-20-7
M. Wt: 228.08 g/mol
InChI Key: GOXNHPQCCUVWRO-UHFFFAOYSA-N
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Description

Dibenzothiophene-4-boronic acid: is an organoboron compound with the molecular formula C12H9BO2S. It is a derivative of dibenzothiophene, where a boronic acid group is attached to the fourth position of the dibenzothiophene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Scientific Research Applications

Chemistry: Dibenzothiophene-4-boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for constructing complex organic molecules with high precision .

Biology and Medicine: In biological research, this compound derivatives are used as building blocks for designing molecules with potential therapeutic applications. These compounds can be modified to interact with specific biological targets, making them valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of organic semiconductors and materials for electronic devices. Its ability to form stable carbon-carbon bonds makes it an essential component in the production of advanced materials .

Safety and Hazards

Dibenzothiophene-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Dibenzothiophene oxides, which can be synthesized from Dibenzothiophene-4-boronic acid, are attracting attention in the field of chemical biology. Several researchers have developed reactions using dibenzothiophene oxide . This opens possibilities for creating a variety of important sulfur-containing molecules in the life sciences that were traditionally difficult to synthesize using conventional methods .

Biochemical Analysis

Biochemical Properties

Dibenzothiophene-4-boronic acid plays a role in biochemical reactions, particularly in the Suzuki reaction The Suzuki reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds

Cellular Effects

Related compounds such as dibenzothiophene S-oxides have been shown to release atomic oxygen when exposed to UV light, which can cause DNA cleavage and oxidation of certain enzymes

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 327-330 °C , indicating its stability under normal laboratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzothiophene-4-boronic acid can be synthesized from dibenzothiophene through a series of reactions. One common method involves the bromination of dibenzothiophene to form 4-bromodibenzothiophene, which is then reacted with bis(dimethylamino)borane in the presence of water to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dibenzothiophene-4-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various organic halides to form new carbon-carbon bonds. This reaction is catalyzed by palladium and typically occurs under mild conditions .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura cross-coupling reactions. This functional group makes it a versatile building block in organic synthesis, enabling the formation of complex molecules with high precision .

Properties

IUPAC Name

dibenzothiophen-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXNHPQCCUVWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370220
Record name Dibenzothiophene-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108847-20-7
Record name Dibenzothiophene-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dibenzothiophene-4-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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